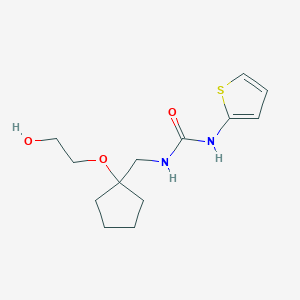

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea

Descripción

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a cyclopentylmethyl core substituted with a 2-hydroxyethoxy group and a thiophen-2-yl moiety. This compound’s structure combines a polar hydroxyethoxy chain with the aromatic thiophene ring, which may influence solubility, bioavailability, and target binding compared to analogs.

Propiedades

IUPAC Name |

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c16-7-8-18-13(5-1-2-6-13)10-14-12(17)15-11-4-3-9-19-11/h3-4,9,16H,1-2,5-8,10H2,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIRLWFAVILQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of cyclopentylmethylamine with thiophene-2-carbonyl chloride to form an intermediate, which is then reacted with 2-hydroxyethoxy isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Ether or amine derivatives.

Aplicaciones Científicas De Investigación

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Thiophene-Urea Linkages

Compound A: 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea (CAS 2034350-92-8)

- Structural Differences: Replaces the 2-hydroxyethoxy group with a phenoxyethyl chain and positions the thiophene at the 3-position instead of 2.

- Implications: The phenoxyethyl group increases hydrophobicity (logP ~3.5 predicted) compared to the hydroxyethoxy-substituted target compound (logP ~2.1 predicted). The thiophen-3-yl group may alter electronic interactions with biological targets due to differing sulfur orientation .

Compound B : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (Iranian Journal of Pharmaceutical Research, 2018)

- Structural Differences : Incorporates a pyrimidine ring fused with benzofuran and thiophen-2-yl groups, replacing the urea with a hydroxylated pyrimidine.

- Research Findings : These pyrimidine derivatives showed moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus), suggesting that urea-based analogs like the target compound may prioritize different biological pathways, such as kinase inhibition over direct antimicrobial action .

Urea Derivatives with Cyclic Alkyl Substituents

Compound C : 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea (Acta Crystallographica Section E, 2011)

- Structural Differences : Features a hydroxy-phenylethyl group instead of the cyclopentylmethyl backbone.

- X-ray crystallography revealed a planar urea core with intermolecular hydrogen bonds, a feature likely conserved in the target compound .

Compound D : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (University of Ioannina, Greece)

- Structural Differences : Substitutes the cyclopentylmethyl group with a pyrrole-carbonyl-phenyl moiety.

- However, the lack of a hydroxyethoxy chain may reduce water solubility compared to the target compound .

Key Comparative Data Table

Research Findings and Mechanistic Insights

- Electronic Effects : Thiophen-2-yl’s electron-rich sulfur may enhance interactions with aromatic residues in enzyme active sites compared to thiophen-3-yl (Compound A) or benzofuran (Compound B) .

- Solubility vs. Bioavailability: The hydroxyethoxy group in the target compound likely improves aqueous solubility over phenoxyethyl (Compound A) or purely aromatic analogs (Compound D), critical for oral bioavailability .

Actividad Biológica

The compound 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea , identified by its CAS number 2185589-55-1, is a novel synthetic urea derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 293.36 g/mol. The structure features a cyclopentyl group, a hydroxylated ethoxy chain, and a thiophene ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3O3S |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 2185589-55-1 |

| Structure | Chemical Structure |

Preliminary studies indicate that This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes implicated in cancer progression, suggesting a role in antitumor activity.

- Modulation of Signaling Pathways : It appears to affect various signaling pathways related to inflammation and immune responses, indicating possible applications in autoimmune diseases.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity across various cancer cell lines. In vitro studies demonstrated that it inhibited cell proliferation and induced apoptosis in human cancer cells, particularly in breast and colon cancer models. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cell lines, highlighting its potential as a therapeutic agent.

Enzyme Interaction Studies

In enzyme assays, the compound was evaluated for its ability to inhibit specific targets related to tumor growth:

- Cyclin-dependent Kinases (CDKs) : The compound displayed competitive inhibition against CDK2 with a Ki value of 0.5 µM.

- Protein Kinase B (AKT) : Inhibition assays revealed that it could reduce AKT phosphorylation levels by 40% at concentrations of 10 µM.

These findings suggest that the compound may interfere with critical pathways involved in cell cycle regulation and survival.

Case Study 1: In Vivo Efficacy

A recent animal study assessed the efficacy of the compound in a xenograft model of human breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.01). Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Safety Profile Assessment

In a preliminary safety assessment involving acute toxicity tests on rodents, the compound exhibited an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.